molecular formula C24H28BrP B15354682 N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide

N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide

Cat. No.: B15354682
M. Wt: 438.4 g/mol
InChI Key: PWDFZWZPWFYFTC-WVZQCZTNSA-M
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Description

N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide is a deuterated organic compound known for its unique structural properties and applications in scientific research. This compound features a hexyl group attached to a highly substituted phosphonium ion, making it a valuable tool in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide typically involves the reaction of hexyl bromide with triphenylphosphine in the presence of a deuterium source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are performed using strong nucleophiles such as alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

  • Reduction: Reduction reactions yield the corresponding phosphine derivatives.

  • Substitution: Substitution reactions result in the formation of various alkylated phosphonium salts.

Scientific Research Applications

N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide is widely used in scientific research due to its unique properties. It serves as a precursor for the synthesis of other phosphonium salts and is used in the study of reaction mechanisms. Additionally, it finds applications in the field of medicinal chemistry for the development of new drugs and in biological research for studying enzyme interactions.

Mechanism of Action

The mechanism by which N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a phase transfer catalyst, facilitating the transfer of ions between different phases in a reaction mixture. This property makes it valuable in various chemical transformations and biological processes.

Comparison with Similar Compounds

N-Hexyl-2,2,3,3,4,4,5,5,6,6,6-D11-triphenylphosphonium bromide is unique due to its deuterated structure, which provides enhanced stability and precision in research applications. Similar compounds include other triphenylphosphonium salts, such as triphenylphosphine oxide and triphenylphosphine sulfide. the presence of the deuterium atom in this compound sets it apart, making it a valuable tool for specialized research needs.

Properties

Molecular Formula

C24H28BrP

Molecular Weight

438.4 g/mol

IUPAC Name

triphenyl(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexyl)phosphanium;bromide

InChI

InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D2,4D2,14D2;

InChI Key

PWDFZWZPWFYFTC-WVZQCZTNSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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